molecular formula C13H19N3O3S B2775514 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid CAS No. 1286732-70-4

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid

Cat. No.: B2775514
CAS No.: 1286732-70-4
M. Wt: 297.37
InChI Key: GQUQAROMPLWTMG-UHFFFAOYSA-N
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Description

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid is a compound that features a thiazole ring, a cyclohexylurea moiety, and a propanoic acid group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclohexylurea and propanoic acid groups. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The cyclohexylurea moiety can be introduced through a reaction with cyclohexyl isocyanate. Finally, the propanoic acid group is added via a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylurea moiety may enhance binding affinity and specificity. The propanoic acid group can facilitate cellular uptake and distribution .

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-11(18)7-6-10-8-20-13(15-10)16-12(19)14-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUQAROMPLWTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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